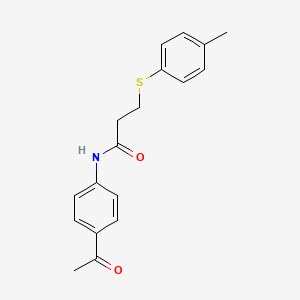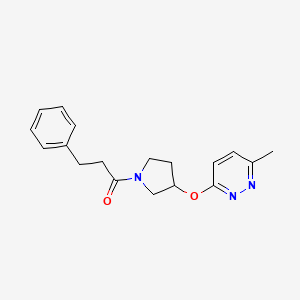![molecular formula C20H16ClNOS B2893122 4-chloro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide CAS No. 321431-74-7](/img/structure/B2893122.png)
4-chloro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide is a complex organic compound characterized by its chloro and phenylsulfanyl functional groups
作用机制
Target of Action
The primary target of the compound 4-chloro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide is currently unknown
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . These effects would depend on the compound’s target and mode of action. For example, if the compound inhibits an enzyme, the result could be a decrease in the production of a certain metabolite. If the compound activates a receptor, it could trigger a cellular response.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and more. For example, certain compounds may only be active under acidic conditions, while others may be more stable at lower temperatures.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide typically involves multi-step organic reactions. One common approach is the reaction of 4-chlorobenzoic acid with 4-(phenylsulfanyl)methylbenzeneamine under coupling conditions. The reaction is often facilitated by the use of coupling reagents such as carbodiimides or coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The chloro group can be reduced to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide or ammonia, often under basic conditions.
Major Products Formed:
Oxidation: 4-Chloro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenesulfoxide or sulfone.
Reduction: 4-Hydroxy-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study protein interactions or as a probe in biochemical assays. Its unique structure allows it to bind selectively to certain biological targets.
Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's ability to interact with specific molecular targets can be harnessed to design drugs with therapeutic effects.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
相似化合物的比较
4-Chlorobenzenesulfonamide: Similar in structure but lacks the phenylsulfanyl group.
4-Chloro-N-(phenylphenylamino)methylbenzenesulfonamide: Similar but has a different amine group.
Uniqueness: 4-Chloro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide stands out due to its unique combination of chloro and phenylsulfanyl groups, which confer distinct chemical properties and reactivity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
4-chloro-N-[4-(phenylsulfanylmethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNOS/c21-17-10-8-16(9-11-17)20(23)22-18-12-6-15(7-13-18)14-24-19-4-2-1-3-5-19/h1-13H,14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGRNSDZOULOIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
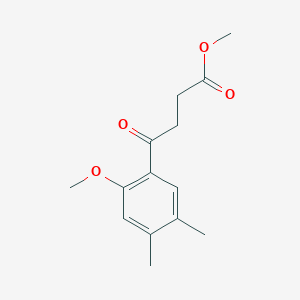
![6-(5-Chloropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2893042.png)
![5-[(2-hydroxy-3-methoxybenzyl)amino]-1{H}-pyrazole-4-carbonitrile](/img/structure/B2893043.png)
![4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride](/img/structure/B2893046.png)
![1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2893047.png)
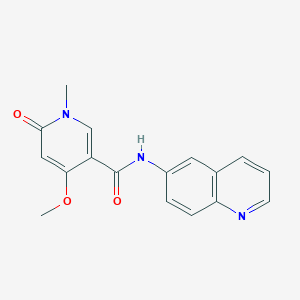
![N-(3-chloro-4-fluorophenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2893049.png)
![N-(4-ethylphenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2893050.png)
![2-{[1-(3,4-DIMETHOXYBENZOYL)PIPERIDIN-4-YL]OXY}PYRIDINE](/img/structure/B2893052.png)
![N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2893053.png)
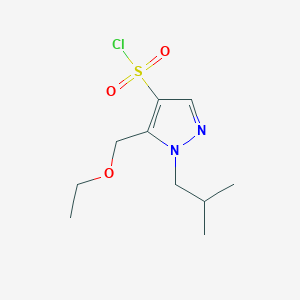
![4-[benzyl(methyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2893060.png)
